![molecular formula C13H21NO2 B1523139 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione CAS No. 183120-06-1](/img/structure/B1523139.png)
8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione
Overview
Description
“8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione” is a chemical compound with the molecular formula C13H21NO2 . It is related to other compounds such as “tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” and "tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate" .
Synthesis Analysis
The synthesis of this compound and its related compounds is a topic of research. For instance, there are two pathways in the reaction of “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” with N,N-dimethylformamide dimethyl acetal .Molecular Structure Analysis
The molecular structure of “8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione” consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom .Chemical Reactions Analysis
The chemical reactions involving “8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione” and its related compounds are complex and can proceed via multiple pathways. For example, the reaction of “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” with N,N-dimethylformamide dimethyl acetal can proceed via two pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione” include a molecular weight of 223.31, a predicted density of 1.06±0.1 g/cm3, and a predicted boiling point of 369.4±11.0 °C .Scientific Research Applications
Structural Analysis and Conformation
- The solid-state structure of this compound, under different names, shows extended conformers with specific conformational properties. The analysis reveals chair and sofa conformations for different units within the molecule, providing insights into its structural dynamics (Kozioł, Chilmonczyk, & Cybulski, 2006).
Pharmacological Properties
- Research demonstrates immunosuppressive activity when administered, indicating potential therapeutic applications beyond its well-known uses. This activity was observed in models of contact hypersensitivity, suggesting its utility in managing immune responses (McAloon, Chandrasekar, Lin, Hwang, & Sharpe, 1995).
Receptor Activity
- Derivatives of this compound have been explored for their interactions with serotonin receptors (5-HT1A and 5-HT2A), showing variations in receptor affinity and functional properties. Such studies are crucial for understanding its potential as a psychiatric drug (Bojarski, Misztal, Boksa, Charakchieva‐Minol, Wesołowska, Tatarczyńska, Kłodzińska, & Chojnacka-wójcik, 2001).
Anticonvulsant Activity
- Synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have shown anticonvulsant and neurotoxic properties. These findings suggest potential applications in managing seizure disorders while highlighting the importance of molecular modifications to enhance therapeutic profiles (Obniska, Kamiński, & Tatarczyńska, 2006).
Molecular Interactions and Binding Studies
- Detailed NMR studies of this compound and its analogs have provided insights into the conformations of piperazine rings and dynamic exchange processes, important for understanding its interaction with biological targets (Chilmonczyk, Cybulski, Szelejewska-Woźniakowska, & Leś, 1996).
Safety and Hazards
Safety information for “8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione” suggests that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)9-4-6-13(7-5-9)8-10(15)14-11(13)16/h9H,4-8H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKTTIWPOKGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
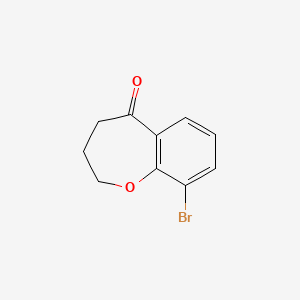
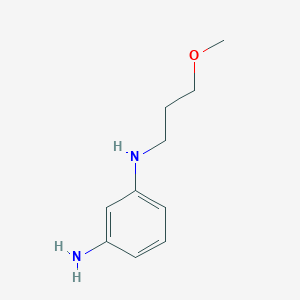
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
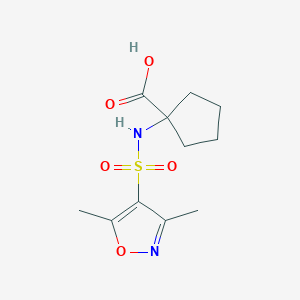
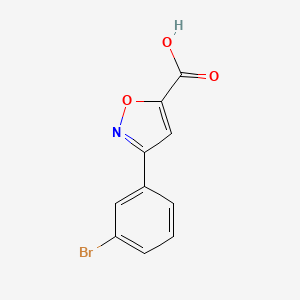


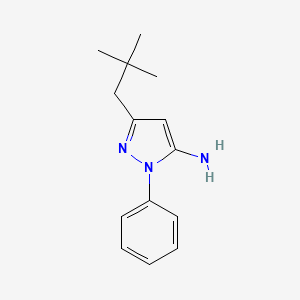
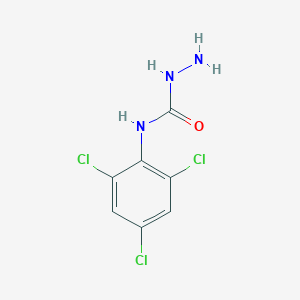

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)